Flurprimidol

Vue d'ensemble

Description

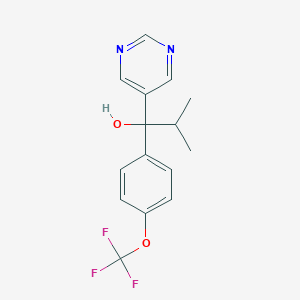

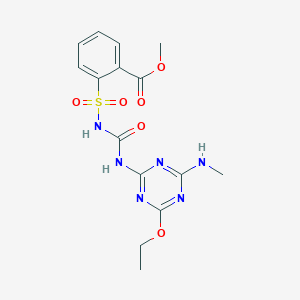

Flurprimidol is a nitrogen-containing heterocyclic compound belonging to the pyrimidine chemical class. It is widely recognized as a plant growth retardant, primarily used in horticultural crops to control plant height by inhibiting the biosynthesis of gibberellins . The compound is known for its effectiveness in reducing internode length, making it a valuable tool for growers aiming to produce compact, high-quality plants .

Applications De Recherche Scientifique

Flurprimidol has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Flurprimidol is a synthetic inhibitor of Gibberellic Acid (GA) biosynthesis . The primary target of this compound is the enzymes catalyzing the steps in the GA biosynthetic pathway that involve oxidation of ent-kaurene to ent-kaurenoic acid, a GA precursor . These enzymes are crucial for the production of gibberellins, a group of plant hormones that promote growth and influence various developmental processes.

Mode of Action

This compound acts by reducing the biosynthesis of gibberellins . It inhibits the enzymes involved in the GA biosynthetic pathway, thereby reducing the production of gibberellins . This leads to a decrease in plant height and internode length .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gibberellin biosynthesis pathway . By inhibiting the enzymes involved in this pathway, this compound reduces the production of gibberellins, leading to a decrease in plant height and internode length .

Pharmacokinetics

This compound is highly active through plant roots, which lends itself to uniform growth regulation . A high percentage of the this compound activity remains unmetabolized; 95% of the activity in the xylem, 86% in the phloem, and 75% in the shoot .

Result of Action

The primary result of this compound’s action is the reduction of plant height and internode length . It effectively inhibits shoot growth, apparently by inhibiting gibberellin synthesis . This leads to more compact plants with vibrant blooms and dark green foliage .

Action Environment

The application environment can affect this compound’s performance . For example, the timing of trimming events can be related to the efficacy of the this compound treatment . Additionally, species sensitivity has a substantial influence on the efficacy of a this compound application .

Analyse Biochimique

Biochemical Properties

Flurprimidol acts by reducing the biosynthesis of gibberellins . It interacts with enzymes catalyzing the steps in the gibberellic acid (GA) biosynthetic pathway that involve oxidation of ent-kaurene to ent-kaurenoic acid, a GA precursor . The nature of these interactions involves the inhibition of these enzymes, leading to a decrease in gibberellin synthesis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by effectively inhibiting shoot growth . This is achieved through its action on the biosynthesis of gibberellins, which are important for promoting cell elongation and division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes involved in the gibberellic acid biosynthetic pathway . By inhibiting these enzymes, this compound reduces the biosynthesis of gibberellins, leading to changes in gene expression related to cell growth and division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, 35 days after injection of this compound in 1-year-old apple, 10% had moved into the new shoots, 1.5% into the scion phloem, and 80% remained near the injection site . A high percentage of the activity was unmetabolized this compound .

Metabolic Pathways

This compound is involved in the gibberellic acid biosynthetic pathway . It interacts with enzymes catalyzing the steps in this pathway, particularly those involved in the oxidation of ent-kaurene to ent-kaurenoic acid .

Transport and Distribution

This compound is not highly mobile within plant tissues . After application, a significant amount of this compound remains near the application site, with only a small percentage moving into new shoots or the phloem .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role in inhibiting enzymes involved in the gibberellic acid biosynthetic pathway , it can be inferred that this compound likely localizes to areas where these enzymes are active.

Méthodes De Préparation

Flurprimidol can be synthesized through several methods:

Analyse Des Réactions Chimiques

Flurprimidol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: The compound can be reduced to yield various products, often involving the use of reducing agents like sodium borohydride.

Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Flurprimidol is similar to other plant growth retardants such as Ancymidol and Isopyrimol. These compounds share a chiral quaternary carbon atom center, which includes a pyrimidine ring, an alkyl group, a hydroxyl group, and a substituted benzene ring . this compound is noted for its higher activity and stability compared to Ancymidol, making it a more effective growth retardant .

Similar Compounds

- Ancymidol

- Isopyrimol

- Paclobutrazol

- Uniconazole

This compound’s unique activity range allows it to control even the most vigorous plant species while providing the proper amount of control for slower-growing crops .

Propriétés

IUPAC Name |

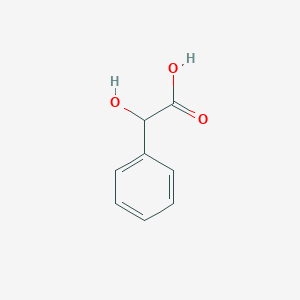

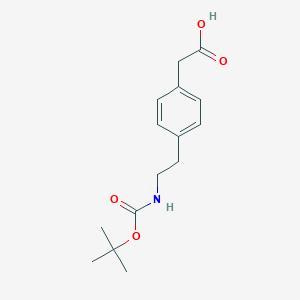

2-methyl-1-pyrimidin-5-yl-1-[4-(trifluoromethoxy)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2/c1-10(2)14(21,12-7-19-9-20-8-12)11-3-5-13(6-4-11)22-15(16,17)18/h3-10,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVZCONIUDBCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC(F)(F)F)(C2=CN=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024108 | |

| Record name | Flurprimidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56425-91-3 | |

| Record name | Flurprimidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56425-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurprimidol [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056425913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurprimidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLURPRIMIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39B8QWM1Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

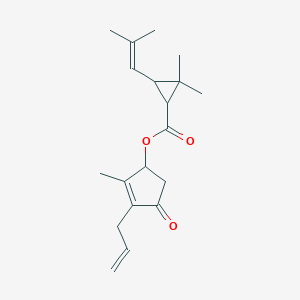

![Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester](/img/structure/B166124.png)